molecular formula C11H19N3O5 B12362835 L-Proline, L-seryl-L-alanyl- CAS No. 403694-80-4

L-Proline, L-seryl-L-alanyl-

Cat. No.: B12362835
CAS No.: 403694-80-4
M. Wt: 273.29 g/mol
InChI Key: BRKHVZNDAOMAHX-FXQIFTODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Ala-Pro typically involves the stepwise coupling of the amino acids serine, alanine, and proline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds . The final product is obtained by deprotecting the amino and carboxyl groups.

Industrial Production Methods

Industrial production of Ser-Ala-Pro can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Ser-Ala-Pro can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a keto group, while reduction can revert it to a hydroxyl group.

Scientific Research Applications

Ser-Ala-Pro has a wide range of scientific research applications, including:

Mechanism of Action

Ser-Ala-Pro exerts its effects by inhibiting the activity of ACE, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to a decrease in blood pressure by reducing the levels of angiotensin II.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ser-Ala-Pro is unique due to its specific sequence and structure, which confer its potent ACE inhibitory activity. Unlike other peptides, Ser-Ala-Pro has been specifically designed to target ACE, making it a valuable compound for hypertension research .

Properties

CAS No.

403694-80-4

Molecular Formula

C11H19N3O5

Molecular Weight

273.29 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1

InChI Key

BRKHVZNDAOMAHX-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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